molecular formula C22H19ClO5 B12214367 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12214367
M. Wt: 398.8 g/mol
InChI Key: ZHASXNHTLPFRPD-UKWGHVSLSA-N
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Description

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3(2H)-one is a complex organic compound that features multiple functional groups, including a benzodioxin ring, a benzofuran ring, and a chlorinated aromatic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3(2H)-one can be approached through several synthetic routes. One possible method involves the following steps:

    Formation of the Benzodioxin Ring: Starting with a suitable precursor, such as 2-chlorophenol, the benzodioxin ring can be formed through a cyclization reaction with formaldehyde under acidic conditions.

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized from a phenol derivative through a cyclization reaction with an appropriate alkyne or alkene under palladium-catalyzed conditions.

    Coupling Reactions: The two ring systems can be coupled through a Wittig reaction or a similar carbon-carbon bond-forming reaction to introduce the methylene bridge.

    Introduction of the Alkoxy Group: The alkoxy group can be introduced through an etherification reaction using an appropriate alcohol and a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge and the alkoxy group, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium amide, thiourea, Grignard reagents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amines, ethers, or thioethers.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development:

    Biological Probes: Can be used as a probe to study biological pathways and interactions.

Medicine

    Therapeutic Agents: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Diagnostic Tools: May be used in imaging techniques or as a biomarker.

Industry

    Materials Science: Applications in the development of new materials with specific properties such as conductivity or fluorescence.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one: Lacks the alkoxy group, which may affect its reactivity and applications.

    (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3(2H)-ol: Contains a hydroxyl group instead of a carbonyl group, which may alter its chemical properties.

Uniqueness

The presence of multiple functional groups in (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3(2H)-one makes it a versatile compound with potential applications across various fields. Its unique structure allows for diverse chemical reactions and interactions, setting it apart from similar compounds.

Properties

Molecular Formula

C22H19ClO5

Molecular Weight

398.8 g/mol

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one

InChI

InChI=1S/C22H19ClO5/c1-13(2)5-6-26-17-3-4-18-19(10-17)28-20(21(18)24)9-14-7-16(23)8-15-11-25-12-27-22(14)15/h3-5,7-10H,6,11-12H2,1-2H3/b20-9-

InChI Key

ZHASXNHTLPFRPD-UKWGHVSLSA-N

Isomeric SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2)C

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2)C

Origin of Product

United States

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